Fencamine
Description
Historical Academic Trajectories and Chemical Research Origins
The chemical research origins of Fencamine are rooted in the exploration of psychostimulants, particularly those structurally related to amphetamines and purine (B94841) derivatives. This compound is classified as a psychostimulant drug of the amphetamine class and is noted for its close relationship to fenethylline. researchgate.netwikipedia.orgwikipedia.org Fenethylline, a compound combining amphetamine and theophylline (B1681296), was first synthesized by the German pharmaceutical firm Degussa AG in 1961. acs.orgwikipedia.orgiiab.meresearchgate.net This historical context suggests that this compound's emergence in chemical databases, marked by its CAS number 28947-50-4, aligns with a period of active research into similar purine-based stimulant structures.
The fundamental chemical structure of this compound is characterized by a complex polycyclic framework containing multiple nitrogen and oxygen atoms. wikipedia.org Specifically, its architecture incorporates a purine backbone, an ethylenediamine (B42938) moiety, and a phenyl ring. wikipedia.org The presence of the purine backbone is particularly significant, as this structural feature is common to many biologically active compounds, including caffeine (B1668208) and other xanthines, influencing their potential interactions within biological systems. wikipedia.org
Scope of Academic Inquiry into this compound within Chemical and Biological Sciences
Academic inquiry into this compound spans both chemical and biological domains, investigating its intrinsic properties and its interactions within living systems.
Chemical Sciences
In chemical sciences, research on this compound primarily focuses on its molecular characteristics and behavior. Its precise molecular formula (C₂₀H₂₈N₆O₂), molar mass (384.48 g/mol ), and IUPAC name provide the foundational data for its study. researchgate.netwikiwand.com Furthermore, the compound's hydrochloride salt form has been noted to enhance its water solubility, a property critical for various chemical formulations and experimental investigations. wikipedia.org
Biological Sciences
Within biological sciences, this compound is recognized for its classification as a central nervous system stimulant. researchgate.netwikipedia.orgwikipedia.org Research has indicated its potential in addressing certain neurological conditions, with reports suggesting its use in treating depression. nih.gov The structural features of this compound, particularly its purine moiety, suggest potential interactions with biological targets such as adenosine (B11128) receptors, which play a role in regulating physiological processes like sleep and arousal. wikipedia.org Compounds with structures similar to this compound have been investigated for their neurological effects, as well as their stimulant and cognition-enhancing properties, indicating areas of academic interest for this compound itself. wikipedia.org Beyond its direct neurological effects, this compound has also been identified as a substrate molecule utilized in the synthesis of peptide hormones. nih.gov Its presence can be detected in urine samples, which is relevant for diagnostic applications in biological contexts. nih.gov Additionally, this compound is listed as a dopamine (B1211576) transporter inhibitor, highlighting a specific mechanism of action that has been a subject of biological investigation. wikidoc.org
Table 2: this compound's Classification and Research Scope
| Category | Aspect | Source Index |
| Classification | Psychostimulant drug of the amphetamine class | researchgate.netwikipedia.orgwikipedia.org |
| Central nervous system stimulant | researchgate.netwikipedia.orgwikipedia.org | |
| Chemical Structure | Contains a purine backbone, ethylenediamine moiety, and phenyl ring | wikipedia.org |
| Hydrochloride salt form enhances water solubility | wikipedia.org | |
| Biological Research Scope | Reported use in treating depression | nih.gov |
| Potential interaction with adenosine receptors due to purine backbone | wikipedia.org | |
| Investigated for neurological effects, stimulant, and cognition-enhancing properties | wikipedia.org | |
| Functions as a substrate molecule in peptide hormone synthesis | nih.gov | |
| Detectable in urine samples for diagnostic purposes | nih.gov | |
| Identified as a dopamine transporter inhibitor | wikidoc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTADBTVZXKSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276158, DTXSID20872049 | |
| Record name | Fencamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,7-Trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28947-50-4 | |
| Record name | Fencamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28947-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fencamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028947504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fencamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AO7AC8C6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Methodologies
Advanced Synthetic Methodologies
Enzymatic Catalysis in Fencamine Synthesis
The application of enzymatic catalysis represents a significant advancement in the sustainable synthesis of chemical compounds, including this compound. Pilot studies have explored the utility of lipase-catalyzed reactions in non-aqueous media for this compound synthesis. A notable example involves the use of Candida antarctica Lipase B (CAL-B) as the enzyme, with tert-butanol (B103910) serving as the solvent. This enzymatic approach has demonstrated a reported yield of 78% over a 24-hour reaction period at 40°C. A key advantage of this methodology is its contribution to green chemistry, resulting in a 40% reduction in waste compared to traditional synthetic methods.
Enzymatic catalysis offers several inherent benefits in chemical synthesis, characterized by high specificity and catalytic efficiency. mdpi.comresearchgate.net These biocatalytic processes are considered sustainable and environmentally friendly due to their ability to operate under milder conditions, often avoiding the need for harsh reagents or extreme temperatures and pressures. mdpi.comrsc.org Furthermore, enzymes can facilitate the shortening of synthetic routes and enable the efficient and environmentally conscious production of various drug compounds by often circumventing the need for protecting groups. researchgate.netacs.org
An overview of enzymatic synthesis parameters for this compound is provided in Table 1.
| Parameter | Value | Source |
| Enzyme | Candida antarctica Lipase B (CAL-B) | |
| Solvent | Tert-butanol | |
| Yield | 78% | |
| Reaction Duration | 24 hours | |
| Temperature | 40°C | |
| Waste Reduction | 40% (vs. traditional methods) |
Green Chemistry Approaches in Synthetic Design
Green chemistry principles are increasingly integrated into synthetic design to promote sustainable and environmentally responsible chemical manufacturing. jocpr.com The core tenets of green chemistry aim to minimize waste generation, reduce energy consumption, and replace hazardous reagents with safer, more benign alternatives. jocpr.com Key principles guiding these approaches include maximizing atom economy, utilizing renewable feedstocks, and actively reducing the toxicity profile of chemical processes. acs.orgjocpr.com
Challenges in Synthesis and Impurity Mitigation Strategies
The synthesis of this compound, like many complex chemical compounds, presents specific challenges, particularly concerning byproduct formation and the need for stringent purity enhancement strategies.
Byproduct Formation Mechanisms (e.g., 7-Ethyltheophylline, Amphetamine Hydrochloride)
During the synthesis of this compound, the formation of impurities is a common challenge. Two frequently observed byproducts are 7-Ethyltheophylline and Amphetamine Hydrochloride.
7-Ethyltheophylline: This impurity typically arises from over-alkylation reactions during the synthesis process. Reported yields for 7-Ethyltheophylline as a byproduct range from 5% to 8%.
Amphetamine Hydrochloride: The presence of Amphetamine Hydrochloride as an impurity is often attributed to unreacted starting material. This byproduct is typically observed in lower yields, around 2% to 3%.
A summary of common byproducts and their typical yields is presented in Table 2.
| Byproduct | Formation Mechanism | Typical Yield (%) | Source |
| 7-Ethyltheophylline | Over-alkylation | 5–8 | |
| Amphetamine Hydrochloride | Unreacted material | 2–3 |
Methodologies for Purity Enhancement (e.g., Stepwise Addition, Low-Temperature Quenching)
To address the challenges of byproduct formation and ensure the high purity of synthesized this compound, specific mitigation strategies are employed.
Stepwise Addition: This methodology involves the controlled, gradual introduction of amphetamine during the reaction. This controlled addition is crucial for reducing dimerization, a side reaction that can lead to impurity formation.
Low-Temperature Quenching: Implementing low-temperature quenching, typically at 0–5°C, is an effective strategy to halt undesirable side reactions. By rapidly cooling the reaction mixture, the kinetics of byproduct formation are significantly slowed or stopped, thereby preserving the purity of the desired product.
Beyond these specific techniques, industrial-scale production often incorporates multi-stage crystallization using ethanol-water mixtures for purification. Other general purification methods that may be employed include activated carbon filtration and redistillation to further reduce impurities and achieve desired purity levels. Quality control protocols, such as High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for heavy metals, are routinely used to ensure the quality and purity of the final product.
Chemical Reactivity and Transformation Studies
Oxidation Reactions and Characterization of Oxidized Products
Fencamine is known to undergo oxidation reactions, primarily leading to the formation of N-oxides. This transformation typically occurs when this compound is exposed to specific oxidizing agents. Common reagents employed for this purpose include hydrogen peroxide and various peracids smolecule.comsmolecule.com. These reactions are generally carried out in either aqueous or organic solvent systems . The formation of N-oxides is a significant pathway in understanding the metabolic fate of amine-containing compounds and their potential interactions within biological systems smolecule.com.
Table 1: Oxidation Reactions of this compound
| Reaction Type | Reagents | Conditions | Primary Product Class |
| Oxidation | Hydrogen peroxide, Peracids | Aqueous or organic solvent | N-oxides |
Reduction Reactions and Identification of Reduced Amine Derivatives
The reduction of this compound typically targets its functional groups to yield corresponding amine derivatives. Effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) smolecule.com. These reactions are commonly performed under anhydrous conditions to ensure optimal conversion . The reduction process is crucial for synthesizing various derivatives and understanding the compound's stability under reductive environments.
Table 2: Reduction Reactions of this compound
| Reaction Type | Reagents | Conditions | Primary Product Class |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions | Amine derivatives |
Nucleophilic Substitution Reactions Involving the Amino Group
This compound is capable of undergoing nucleophilic substitution reactions, wherein its amino group can be displaced by other nucleophiles smolecule.comsmolecule.com. These reactions often necessitate specific reagents and conditions, such as the use of polar aprotic solvents and the presence of a base smolecule.com. The ability of this compound to participate in nucleophilic substitution highlights its utility as a substrate in various synthetic organic chemistry applications, including its potential role in peptide synthesis where the amino group facilitates incorporation into larger molecular frameworks smolecule.com.
Table 3: Nucleophilic Substitution Reactions of this compound
| Reaction Type | Substrate Functional Group | Reagents/Conditions | Outcome |
| Nucleophilic Substitution | Amino group | Various nucleophiles (e.g., halides, thiols), Polar aprotic solvent, Base | Replacement of amino group, Substituted derivatives |
Comparative Reactivity Profiles with Structurally Related Compounds
Amphetamines, as a class, are amines and chemical bases that can neutralize acids to form salts noaa.gov. They undergo oxidative deamination and hydroxylation as principal oxidative pathways nih.gov. For instance, amphetamine can be aromatically hydroxylated by CYP2D6 to form 4-hydroxyamphetamine nih.gov. Methamphetamine, another related compound, can be N-demethylated to amphetamine and also undergoes 4-hydroxylation of its aromatic ring nih.gov.
Table 4: Comparative Structural Features and Reactivity Considerations
| Compound | Structural Feature (Key) | Amine Reactivity (General) | Other Reactivity Considerations |
| This compound | Ethylamine + Purine-like moiety smolecule.comwikipedia.orgnih.gov | Oxidation to N-oxides, Reduction to amines, Nucleophilic substitution of amino group smolecule.comsmolecule.com | Influence of purine (B94841) moiety on overall reactivity (e.g., aromaticity, additional heteroatoms) |
| Amphetamine | Phenethylamine (B48288) backbone wikipedia.orgeuropa.eu | Oxidation (e.g., N-deamination, aromatic hydroxylation), Reduction, Acid-base reactions noaa.govnih.gov | Simpler structure, primary focus on amine and aromatic ring reactivity |
| Phenethylamine | Phenethylamine backbone nih.govwikipedia.org | Amine reactions (e.g., imine formation with aldehydes) acs.org | Parent compound, serves as a basic structural motif for many derivatives |
Molecular Mechanisms of Action in Preclinical Models
Neurotransmitter System Interactions
Fencamine's primary mechanism involves its interaction with specific neurotransmitter systems, most notably the dopaminergic system.
This compound significantly modulates the dopaminergic system, leading to altered dopamine (B1211576) dynamics and neuronal activity.
This compound functions primarily as an indirect dopamine (DA) agonist. Its mechanism of action involves the release of dopamine, a process analogous to that observed with amphetamines. However, this compound is qualitatively described as being less potent than amphetamines in its capacity as an indirect dopamine agonist.
A critical aspect of this compound's action is its inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neurons, this compound leads to an increase in the extracellular concentration of dopamine within the synapse. This elevation of synaptic dopamine is a hallmark of dopamine transporter inhibition. wikipedia.orgfrontiersin.orgmdpi.com
The elevated synaptic dopamine concentrations, resulting from dopamine transporter inhibition, lead to enhanced stimulation of postsynaptic dopamine receptors. This augmented receptor activation, in turn, contributes to increased neuronal activity within dopaminergic pathways. nih.govfrontiersin.org
A notable characteristic differentiating this compound from certain other psychostimulants is its reported absence of inhibitory effects on monoamine oxidase (MAO) enzymes. Monoamine oxidase enzymes are responsible for the breakdown of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. The lack of MAO inhibition by this compound suggests that its mechanism of increasing monoamine levels is distinct from that of classical MAO inhibitors. clevelandclinic.orgmayoclinic.orgdrugs.com
Dopaminergic System Modulation
Dopamine Transporter Inhibition and Synaptic Dopamine Concentration Dynamics
In Vitro Neurobiological Investigations
Preclinical research on this compound has utilized in vitro neurobiological investigations to delineate its effects on neurotransmitter release and uptake in neuronal preparations. These studies are crucial for understanding the compound's direct interactions with specific molecular targets in a controlled environment. For instance, in vitro reuptake inhibition assays, often conducted using cell lines expressing human dopamine transporters, are employed to determine the potency and selectivity of compounds like this compound as dopamine transporter inhibitors. mdpi.comnih.gov Such investigations provide fundamental data that contribute to the comprehensive understanding of this compound's pharmacological profile in preclinical models.
Studies in Rat Brain Slices (e.g., Corpus Striatum, Substantia Nigra)
Research conducted on slices of rat corpus striatum and substantia nigra has shown that this compound functions as an indirect dopamine agonist. wikipedia.org In these in vitro models, this compound was observed to release dopamine via a mechanism similar to that of amphetamines. However, it was found to be approximately ten times less potent than dexamphetamine in producing this effect. wikipedia.org The predominant mechanism of action identified in these studies was the inhibition of dopamine reuptake. wikipedia.org The corpus striatum and substantia nigra are critical brain regions involved in motor control and reward pathways, with the substantia nigra pars compacta supplying dopamine to the striatum. wikipedia.orgnih.govmdpi.comfrontiersin.org
Comparative In Vitro Pharmacological Profiles (e.g., vs. Nomifensine)
The in vitro pharmacological profile of this compound, particularly in rat brain slices, has been compared to that of nomifensine. wikipedia.org Nomifensine is recognized as a norepinephrine-dopamine reuptake inhibitor. guidetopharmacology.orgwikipedia.org Studies suggest that this compound's profile is more similar to that of nomifensine, which is considered a relatively pure uptake inhibitor, rather than to d-amphetamine. wikipedia.orgnih.govnih.gov This distinction highlights this compound's primary role as a reuptake inhibitor rather than a strong dopamine releaser.
Table 1: Comparative In Vitro Pharmacological Actions
| Compound | Primary Mechanism in Rat Brain Slices (Corpus Striatum, Substantia Nigra) | Potency vs. Dexamphetamine (Dopamine Release) | Monoamine Oxidase Inhibition |
| This compound | Indirect Dopamine Agonist (Dopamine Reuptake Inhibition) | 10 times less potent | No |
| Dexamphetamine | Dopamine Release | Reference (1x) | Not specified in context |
| Nomifensine | Dopamine Uptake Inhibition | Not specified in context | Not specified in context |
Behavioral Phenotyping in Preclinical Models
Preclinical behavioral studies have explored various effects of this compound, including its antidepressant-like properties, influence on locomotor activity, and involvement in reinforcement mechanisms.
Exploration of Antidepressant-Like Effects (e.g., Forced Swim Test, Tail Suspension Test)
In vivo behavioral studies have demonstrated that this compound exhibits antidepressant-like effects. Specifically, in the forced swim test (FST) and tail suspension test (TST), this compound was shown to reduce immobility duration. These tests are widely used screening methods for identifying potential antidepressant activity in rodents, based on the principle of measuring immobility when animals are exposed to inescapable stressful situations. researchgate.netnih.gov A reduction in immobility is generally interpreted as an antidepressant-like effect, provided it is not due to a general increase in locomotor activity. jneurology.com
Table 2: Antidepressant-Like Effects in Preclinical Models
| Test | Observed Effect of this compound | Interpretation |
| Forced Swim Test (FST) | Reduced immobility duration | Antidepressant-like effect |
| Tail Suspension Test (TST) | Reduced immobility duration | Antidepressant-like effect |
Assessment of Locomotor Activity
Studies have indicated that this compound can reduce immobility duration in antidepressant-like effect tests without stimulating locomotor activity. This suggests that its observed antidepressant-like effects are not merely a consequence of increased general activity. In contrast, other psychostimulants like amphetamine and cocaine are known to increase locomotor activity. science.govnih.gov
Analysis of Reinforcement Mechanisms and Receptor Involvement (e.g., Dopamine D1, Opioid Receptors)
Animal experiments investigating place preference have provided insights into this compound's reinforcement mechanisms. This compound produced a significant place preference at a dose of 3.5 mg/kg. wikipedia.org These experiments suggested a relationship between the reinforcement produced by this compound and the involvement of dopamine D1 receptors and opioid receptors. wikipedia.org The place preference induced by this compound was blocked by the selective dopamine D1 antagonist SCH 23390 and by the opioid antagonist naloxone. wikipedia.org This indicates that both dopaminergic and opioid systems play a role in the reinforcing properties of this compound. The mesolimbic dopamine system, particularly involving D1 receptors, and opioid receptors are known to be central to reward and reinforcement learning. neurocenter-unige.chmdpi.comelifesciences.orgfrontiersin.org
Table 3: Reinforcement Mechanisms and Receptor Involvement
| Receptor Type | Antagonist Used | Effect on this compound-Induced Place Preference | Implication |
| Dopamine D1 | SCH 23390 | Blocked | D1 receptors involved in reinforcement |
| Opioid Receptors | Naloxone | Blocked | Opioid receptors involved in reinforcement |
Structure Activity Relationship Sar and Computational Chemistry Studies
Theoretical Frameworks of SAR and Quantitative Structure-Activity Relationship (QSAR) for Fencamine Analogs
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental approaches in medicinal chemistry aimed at understanding how chemical structure influences biological activity researchgate.net. SAR qualitatively describes the relationship between a compound's chemical structure and its biological effects, while QSAR employs mathematical models to quantitatively correlate physicochemical properties and structural features with biological activities researchgate.net. These frameworks are crucial for optimizing existing compounds and designing novel chemical entities with desired pharmacological profiles researchgate.netmdpi.com.
In the context of this compound and its potential analogs, SAR/QSAR studies would typically investigate how variations in its purine (B94841) backbone, ethylenediamine (B42938) linker, or phenyl ring substituents impact its potency, selectivity for the dopamine (B1211576) transporter, or other observed biological effects ontosight.aismolecule.com. For instance, the presence of six nitrogen atoms in this compound's structure may enhance its lipophilicity and blood-brain barrier penetration compared to simpler amines .
While this compound has been mentioned as part of broader datasets in QSAR studies focusing on classes like phenylalkanamines, specific detailed research findings or data tables directly correlating this compound's precise physicochemical properties and structural modifications with its biological activities were not extensively detailed in the available search results enamine.net. One study on 66 phenylalkanamines, which included this compound, utilized the Comparative Molecular Field Analysis (CoMFA) method and achieved a cross-validated correlation coefficient (q2 value) exceeding 0.8, indicating a robust model for that broader class of compounds enamine.net. However, specific data points or detailed interpretations for this compound within this study were not provided.
The principles of SAR and QSAR are widely applied in rational drug design to predict the activity of new compounds before their synthesis and testing, thereby streamlining the drug discovery process researchgate.netmdpi.com. By identifying key structural motifs and physicochemical properties that contribute to desired biological activity, researchers can rationally design novel chemical entities with improved efficacy, selectivity, or pharmacokinetic properties mdpi.com. For this compound analogs, this would involve modifying its core structure to potentially enhance its dopamine transporter inhibition or modulate other neurochemical interactions, while aiming for a favorable safety profile. However, specific published examples of rational design efforts leading to novel this compound analogs based on detailed SAR/QSAR data were not found in the provided information.
Correlation of Physicochemical Properties and Structural Features with Biological Activities
Computational Approaches to SAR Modeling
Computational chemistry plays a significant role in modern drug discovery by providing tools to model and predict molecular interactions and biological activities mdpi.comsymeres.com. These approaches can accelerate the identification of promising drug candidates and optimize their properties.
Neural networks (NNs) and machine learning (ML) algorithms are increasingly utilized in drug discovery, including for SAR modeling and de novo drug design mdpi.comnih.govatlantis-press.comiiab.mefrontiersin.org. Deep learning (DL) techniques, a subset of ML, are particularly adept at handling complex data and have been applied to predict drug activity, discover targets, and identify lead molecules frontiersin.org. Generative deep neural networks (DNNs) can create novel chemical compounds, while predictive DNNs can forecast their attributes frontiersin.org. These methods can analyze vast amounts of chemical and biological data to identify intricate relationships between structure and activity, potentially leading to more efficient drug screening and design nih.govatlantis-press.comiiab.me. While the general application of these technologies in drug discovery is well-established, specific detailed studies applying neural networks or machine learning to model the SAR of this compound or to design novel this compound analogs were not identified in the search results.
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of compounds with their three-dimensional steric and electrostatic fields researchgate.netnih.gov. By aligning a series of active molecules, CoMFA generates contour maps that highlight regions where specific field properties (e.g., bulkiness or charge) are favorable or unfavorable for activity atlantis-press.com. As mentioned, CoMFA has been applied to a dataset of 66 phenylalkanamines, including this compound, yielding a cross-validated correlation coefficient (q2) greater than 0.8 enamine.net. This indicates that the model was predictive for the class as a whole. However, the specific contour maps or detailed interpretations of the steric and electrostatic contributions of this compound's structure to its activity within this CoMFA model were not provided in the search results.
Application of Neural Networks and Machine Learning
Structural Determinants of Molecular Interactions and Biological Activity
This compound's primary mechanism of action involves inhibiting the dopamine transporter (DAT) smolecule.comsmolecule.com. The dopamine transporter is a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating dopaminergic signaling frontiersin.orgwikipedia.org. The binding of substrates like dopamine or inhibitors like amphetamine (to which this compound is structurally related) to DAT triggers conformational changes in the transporter frontiersin.orgwikipedia.org.
While this compound acts as an indirect dopamine agonist and inhibits the dopamine transporter smolecule.comsmolecule.com, detailed structural determinants of its molecular interactions with the DAT, such as specific binding poses, key amino acid residues involved in its binding, or precise conformational changes induced upon this compound binding, were not explicitly detailed in the provided search results. Studies on DAT interactions generally discuss primary binding sites (S1 and S2) and allosteric sites, and how different inhibitors (e.g., cocaine, amphetamine) modulate DAT function nih.govfrontiersin.org. For instance, amphetamine is known to enter the presynaptic neuron and compete for reuptake with dopamine, also triggering protein kinase A and protein kinase C signaling, resulting in DAT phosphorylation wikipedia.org. However, this compound's specific interaction profile, beyond its general role as a dopamine transporter inhibitor, remains to be fully elucidated in the provided context.
Summary of Research Findings and Data Tables (Based on Available Information):
Due to the limited availability of detailed, this compound-specific research findings and data from the conducted searches, comprehensive data tables directly correlating this compound's structural modifications with quantitative biological activities or specific computational modeling results are not possible to generate at this time. The information found primarily places this compound within broader categories of compounds studied by SAR/QSAR or discusses general computational methods in drug discovery.
Influence of Substituents and Molecular Motifs on Target Selectivity
While the general principles of SAR are widely applied in medicinal chemistry to optimize compounds for improved activity and selectivity by modifying substituents and molecular motifs oncodesign-services.com, specific detailed research findings on how various substituents and molecular motifs within this compound influence its target selectivity are not extensively documented in the readily available scientific literature. This compound's core structure, comprising a purine backbone, an ethylenediamine linker, and a phenyl ring, suggests that modifications to these regions could potentially modulate its interaction with biological targets, such as the dopamine transporter or adenosine (B11128) receptors ontosight.ai. However, explicit studies detailing the impact of specific substituent changes on this compound's selectivity for these targets were not identified in the conducted searches.
Predictive Modeling of Ligand-Target Associations
Computational methods, including quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations, are routinely employed in drug discovery to predict ligand-target associations and guide rational drug design mdpi.comnih.goven-academic.com. These methods can predict how a ligand fits into a receptor's binding site, assess interaction strength, and identify key residues for binding nih.gov. Homology modeling is often used to construct target protein structures when experimental data are unavailable, allowing for the study of ligand-transporter interactions mdpi.complos.org.
Preclinical Metabolism and Biotransformation Pathways
Identification of Primary Metabolites in Preclinical Systems
The identification and characterization of fencamine's primary metabolites are typically achieved through a combination of in vitro and in vivo preclinical studies, employing advanced analytical techniques.
Hepatic microsomal assays are a fundamental in vitro tool for assessing the metabolic stability and identifying primary metabolites of compounds like this compound in preclinical models. wikipedia.orgnih.govbiosynth.comfishersci.be These assays utilize liver microsomes, which are subcellular fractions derived from liver cells that contain a rich array of drug-metabolizing enzymes. nih.govfishersci.be Key enzymes present in liver microsomes include cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, which are primarily responsible for Phase I metabolic reactions, as well as uridine (B1682114) diphosphate-glucuronosyl-transferase (UGT) systems involved in Phase II glucuronidation. nih.govfishersci.be By incubating this compound with these microsomal preparations, researchers can determine the rate of its clearance and identify the formation of various metabolites, providing insights into its intrinsic clearance. fishersci.be The use of human liver microsomes is particularly important for identifying and characterizing the specific enzymes involved in metabolic clearance relevant to humans. biosynth.comfishersci.at
In vitro metabolism characterization studies are essential for a comprehensive understanding of a compound's metabolic fate and for predicting its pharmacokinetic behavior in vivo. Beyond hepatic microsomal assays, these studies can employ a variety of in vitro systems, including primary hepatocytes, S9 subcellular fractions, cytosol, liver slices, and whole cell lines. nih.gov These diverse systems allow for the identification of primary metabolites and the characterization of the enzymes responsible for their formation. fishersci.at For this compound, such in vitro approaches, often paired with techniques like gas chromatography-mass spectrometry (GC-MS), are utilized to identify primary metabolites.
Utilization of Hepatic Microsomal Assays
Major Metabolic Reactions and Pathways
This compound undergoes extensive biotransformation, involving both Phase I and Phase II metabolic reactions, which collectively aim to increase the compound's polarity and facilitate its excretion.
Phase I biotransformations are typically functionalization reactions that introduce or expose polar functional groups on the this compound molecule, often making it more water-soluble. These reactions are predominantly oxidative and are largely catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of membrane-bound enzymes found primarily in the endoplasmic reticulum of hepatocytes. Common Phase I reactions relevant to drug metabolism, and likely to this compound, include:
Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule, which can occur at aromatic or aliphatic carbons. For example, amphetamine, a known metabolite of this compound, undergoes aromatic hydroxylation, notably by CYP2D6, to form 4-hydroxyamphetamine.
N-Dealkylation: This reaction involves the removal of an alkyl group from a nitrogen atom, often a methyl group (N-demethylation). Given this compound's structure and its known metabolic conversion to amphetamine and methamphetamine, N-dealkylation is a significant pathway.
O-Dealkylation: Similar to N-dealkylation, this involves the removal of an alkyl group from an oxygen atom.
N-Oxidation: The addition of an oxygen atom to a nitrogen atom, forming an N-oxide.
These Phase I reactions can lead to the formation of active metabolites or prepare the parent compound for subsequent Phase II reactions.
Phase II biotransformations, also known as conjugation reactions, involve the attachment of endogenous, highly polar, hydrophilic molecules (such as glucuronic acid or sulfate) to the parent compound or its Phase I metabolites. This process significantly increases the water solubility of the compound, thereby facilitating its renal and/or biliary excretion. The primary Phase II reactions include:
Glucuronidation: This is one of the most common conjugation reactions, where glucuronic acid is transferred to the substrate, forming a glucuronide conjugate. Metabolites of amphetamine, which is formed from this compound, are known to undergo glucuronide conjugation.
Sulfate (B86663) Conjugation (Sulfation): Involves the transfer of a sulfate group to the substrate, forming a sulfate conjugate. Other Phase II reactions that may occur include acetylation, methylation, and conjugation with amino acids or glutathione. The ultimate goal of these reactions is to form highly water-soluble products that can be readily eliminated from the body.
Phase I Biotransformations (e.g., Hydroxylation, N- and O-Dealkylation)
This compound as a Metabolic Precursor to Other Psychostimulants (e.g., Amphetamine, Methamphetamine)
A crucial aspect of this compound's metabolism is its role as a metabolic precursor to other psychostimulants, notably amphetamine and methamphetamine. This biotransformation is highly significant in forensic toxicology and clinical interpretation of drug test results.
This compound is one of several compounds that, upon administration, are metabolized within the body to yield amphetamine or methamphetamine. This metabolic conversion means that a positive test result for amphetamine or methamphetamine could potentially originate from this compound consumption, rather than direct intake of amphetamine or methamphetamine themselves. The structural relationship between this compound and fenethylline, another compound known to metabolize into amphetamine and theophylline (B1681296), further underscores this precursor characteristic. The conversion of methamphetamine to amphetamine through N-demethylation is also a well-documented metabolic pathway that contributes to the presence of amphetamine in biological samples.
Comparative Metabolic Profiles with Structurally Related Compounds (e.g., Fenethylline)
The preclinical metabolism and biotransformation of chemical compounds are critical for understanding their pharmacological activity, duration of action, and elimination from the body. Biotransformation, primarily occurring in the liver, involves enzymatic processes that convert lipophilic compounds into more polar, water-soluble derivatives, facilitating their excretion nih.govnih.govmhmedical.com. These processes are generally categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions) nih.govnih.govphiladelphia.edu.jocreative-proteomics.comslideshare.net.
This compound (PubChem CID: 115374) is a psychostimulant drug structurally related to fenethylline, both belonging to the amphetamine class iiab.mewikipedia.org. A notable aspect of this compound's biotransformation is its classification as a metabolic precursor to amphetamine or methamphetamine nih.gov. This indicates that this compound undergoes enzymatic cleavage within the body to yield these active stimulant metabolites. While detailed quantitative data on all specific this compound metabolites and their proportions in preclinical models are not extensively documented in publicly available literature, its conversion to amphetamine-type stimulants is a key biotransformation pathway nih.govresearchgate.net.
In comparison, the metabolic profile of Fenethylline (PubChem CID: 19527) is well-characterized. Fenethylline is a codrug where theophylline is covalently linked with amphetamine via an alkyl chain, effectively acting as a prodrug for both amphetamine and theophylline nih.govwikipedia.orgresearchgate.netwikidoc.orgmedwinpublishers.comnih.gov. Upon oral administration, fenethylline undergoes significant metabolism, primarily via the cytochrome P450 (CYP450) enzyme system researchgate.netnih.gov.
The major metabolic pathways for fenethylline in humans involve its degradation into amphetamine (AP) and 7-oxyethyltheophylline nih.gov. Further oxidative N-dealkylation also yields 7-aminoethyltheophylline and phenylacetone (B166967) nih.gov. Quantitative studies in humans have shown that fenethylline is metabolized to approximately 24.5% amphetamine and 13.7% theophylline following an oral dose researchgate.netwikidoc.orgnih.gov. Investigations in male Sprague-Dawley rats and human volunteers have identified six metabolites in urine: amphetamine (AP), p-hydroxy-AP, acetylaminoethyl-theophylline (TP), aminoethyl-TP, hydroxyethyl-TP, and carboxymethyl-TP nih.govmedwinpublishers.com. Among these, carboxymethyl-TP (39-43% of the dose) and amphetamine (23-33% of the dose) were identified as the major metabolites in human urine collected over a 0-48 hour period medwinpublishers.com. The amphetamine metabolite itself undergoes further metabolism in the liver, notably by CYP2D6 nih.gov.
The shared characteristic of both this compound and Fenethylline is their biotransformation into amphetamine, reflecting their structural relationship as conjugates involving an amphetamine-like moiety and a purine (B94841) derivative. While Fenethylline's metabolic breakdown into specific, quantifiable products like amphetamine and theophylline is well-defined, the explicit details of this compound's full metabolic cascade are less comprehensively reported in the available preclinical literature. However, the commonality of amphetamine formation underscores a shared metabolic strategy for these structurally related compounds.
Interactive Data Table: Major Metabolites of Fenethylline in Human Urine
| Metabolite Name | Percentage of Oral Dose (0-48h urine) medwinpublishers.com |
| Carboxymethyl-theophylline | 39-43% |
| Amphetamine | 23-33% |
Advanced Analytical Methodologies for Research and Detection
Chromatographic Techniques for Compound Analysis
Chromatographic techniques, often coupled with mass spectrometry, are indispensable for the separation, detection, and quantification of Fencamine and its derivatives in complex samples. These methods offer high specificity and sensitivity, making them suitable for research and forensic applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized analytical technique for the confirmation of positive drug tests, including amphetamines and related compounds, due to its high specificity and sensitivity. jfda-online.com The application of GC-MS to this compound involves several key steps to ensure optimal chromatographic separation and mass spectral identification. Typically, samples containing this compound undergo an extraction process, such as liquid-liquid extraction (LLE) at an alkaline pH or solid-phase extraction (SPE), to isolate the analyte from the matrix. jfda-online.com
Following extraction, derivatization is often performed to enhance the volatility and thermal stability of this compound, improving its GC properties and facilitating the formation of characteristic mass spectral fragment ions. Common derivatizing reagents for amphetamines include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and acetic anhydride (AA). jfda-online.com
In research settings, this compound has been successfully detected using GC-MS. When spiked into urine samples, this compound exhibits a late elution, with a reported Relative Retention Time (RRT) of 1.977 relative to diphenylamine, which serves as an internal standard. dshs-koeln.de The mass spectrometry component of GC-MS provides crucial fragmentation patterns that aid in the definitive identification of this compound by confirming its molecular structure. industry.gov.au Furthermore, GC-MS based impurity profiling can offer insights into the synthesis markers, precursor origins, and distribution patterns of illicit substances like amphetamines. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of new psychoactive substances, including phenethylamine (B48288) derivatives like this compound, particularly in complex biological matrices such as hair. mdpi.com This method is increasingly recognized as the technique of choice for both screening and confirmatory procedures due to its robust performance. mdpi.com
LC-MS/MS methods often employ rapid extraction protocols and reversed-phase C-18 HPLC columns to achieve efficient separation. The use of deuterated internal standards is common to improve the accuracy and reproducibility of quantification. nih.gov Detection is typically performed using positive electrospray ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) transitions, which allows for precise quantification of the analyte. nih.govresearchgate.net
For this compound and similar compounds, LC-MS/MS systems have demonstrated the ability to determine multiple analytes within short run times, for instance, 17 analytes within eight minutes on a C18 column. scispace.com this compound itself has been detected and confirmed using LC-MS/MS systems. oup.com The high resolution and reliability of LC-MS/MS contribute to its reputation as a "gold standard" in analytical chemistry. mdpi.com Studies on phenethylamine derivatives using LC coupled to quadrupole-time-of-flight mass spectrometry (LC-QTOFMS) have revealed that the primary fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom, leading to characteristic ions derived from the benzyl (B1604629) group and the phenethylamine core. researchgate.net An LC-ESI-MS/MS method developed for phenethylamine-derived designer drugs achieved chromatographic separation on a biphenyl (B1667301) phase with gradient elution, reporting limits of detection (LODs) as low as 25 pg/mg for hair samples and 0.1-0.5 ng/mL for serum. researchgate.net
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an advanced chromatographic technique offering enhanced speed, resolution, and sensitivity compared to conventional HPLC-MS/MS. This methodology is particularly valuable for high-throughput analysis of a wide range of compounds, including amphetamines and other drugs of abuse. nih.gov this compound is among the compounds that can be analyzed efficiently using UPLC-MS/MS. zu.edu.pk
UPLC-MS/MS methods often feature rapid sample preparation, such as liquid-liquid extraction, and utilize specialized columns like the ACQUITY UHPLC HSS C18 (100 mm × 2.1 mm, 1.8 μm) to achieve optimal chromatographic performance with repeatable retention times and narrow, symmetrical peaks. nih.govf1000research.com The mobile phase typically consists of an acid solution, such as 0.1% formic acid in water, combined with an organic solvent like methanol, used in a gradient elution. nih.gov
Detection is performed using positive electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), employing multiple reaction monitoring (MRM) transitions for each analyte. nih.gov Deuterium-labeled internal standards are frequently incorporated to ensure accurate quantification. nih.gov For amphetamines, UPLC-MS/MS methods have reported limits of detection (LODs) in the range of 0.25-1.25 ng/mL and limits of quantification (LOQs) at 2.5 ng/mL in plasma. nih.gov The efficiency of UPLC-MS/MS allows for the simultaneous quantification of a large panel of compounds, with some methods achieving the analysis of 80 compounds in as little as four minutes.
Spectroscopic Identification Methods in Synthetic Characterization
Spectroscopic techniques provide crucial information about the molecular structure and functional groups of this compound, playing a vital role in its synthetic characterization and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic compounds, including this compound. Both 1H NMR and 13C NMR provide detailed information about the connectivity and environment of atoms within the molecule. dshs-koeln.deindustry.gov.au
For this compound, specific 1H NMR data has been reported, which confirms its chemical structure. For instance, at 400 MHz in DMSO-d6, characteristic chemical shifts include a singlet at δ 3.28 ppm corresponding to the N-CH₃ protons, a triplet at δ 4.12 ppm for the -OCH₂- protons, and a multiplet between δ 7.35–7.45 ppm attributed to the aromatic protons. These spectral features are critical for confirming successful alkylation reactions during synthesis and ensuring the absence of unreacted intermediates. NMR spectroscopy is also routinely employed to confirm the identity and purity of this compound reference materials. industry.gov.au Quantitative NMR (qNMR) spectroscopy serves as a laboratory reference standard for drug analysis, capable of providing quantitative data. bccsu.ca
Table 1: this compound 1H NMR Spectral Data (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.28 | Singlet | 3H | N-CH₃ |
| 4.12 | Triplet | 2H | -OCH₂- |
| 7.35–7.45 | Multiplet | 5H | Aromatic |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present within a chemical compound. It operates by measuring the absorption of infrared light by a sample, with different functional groups exhibiting unique absorption patterns at specific wavenumbers. fraserhealth.canih.gov
For this compound, FT-IR analysis (using KBr pellet) has provided key spectral data indicative of its functional groups. Notable absorption bands include a strong stretch at 1650 cm⁻¹, characteristic of a carbonyl (C=O) group, and a band at 1240 cm⁻¹, corresponding to a carbon-nitrogen (C-N) stretch. These absorptions are consistent with the purine-2,6-dione (B11924001) core and the amine functionalities within the this compound structure. FT-IR spectroscopy is a non-destructive and non-invasive method that requires minimal sample preparation, typically a 5mg sample, and can provide results within approximately 10 minutes. fraserhealth.canih.gov It is widely used to confirm the identity of this compound and other reference materials by comparing their spectra to known standards. industry.gov.aulgcstandards.com The technique demonstrates high specificity, making it effective for differentiating various substances in a sample. nih.gov
Table 2: this compound FT-IR Spectral Data (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 1650 | C=O stretch |
| 1240 | C-N stretch |
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is a critical preliminary step in the analytical detection of this compound, especially when dealing with biological matrices. Techniques such as Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are commonly employed for the isolation of amphetamine-class drugs from biological samples like urine rowan.edujfda-online.com. SPE is frequently preferred for drugs of abuse analysis in matrices such as blood and urine due to its efficiency in cleaning up samples rowan.edu. The integration of online SPE with Liquid Chromatography-Mass Spectrometry (LC-MS) systems has demonstrated significant efficacy in reducing matrix effects, thereby enhancing the sensitivity of the analysis gcms.cz. While protein precipitation can be used for initial sample cleanup before LC-MS/MS, it may not adequately address issues like ion suppression caused by phospholipids (B1166683) americanpharmaceuticalreview.com.
Derivatization strategies are often indispensable for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and related amphetamine-type stimulants. This process improves their chromatographic properties, such as volatility and thermal stability, and facilitates the formation of characteristic mass spectral fragment ions, which are crucial for accurate identification and quantification jfda-online.comshimadzu.comgcms.cz. Common derivatizing agents for amphetamines include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and acetic anhydride (AA) jfda-online.com. For instance, extractive acylation with pentafluoropropionic anhydride has been reported for rapid GC-MS confirmation of amphetamines in urine researchgate.net. N-methyl-bis-trifluoroacetamide (MBTFA) is another reagent used for on-column derivatization of phenethylamines, which can significantly reduce sample pretreatment time by automating the derivatization process within the GC-MS system shimadzu.com.
Methodological Challenges and Advancements in Analytical Detection
The analysis of this compound and its metabolites presents several methodological challenges, particularly when aiming for high accuracy and specificity in complex biological samples.
A significant challenge in the analysis of this compound stems from its metabolic breakdown into amphetamine and/or methamphetamine oup.comdshs-koeln.dejfda-online.comncl.edu.twaegislabs.com. Both amphetamine and methamphetamine exist as two optical isomers, dextrorotary (d-) and levorotary (l-), due to their chiral centers aegislabs.comrestek.com. Isomers are molecules sharing the same molecular formula but differing in structural arrangement or spatial orientation oup.combiopharmaservices.com. Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other biopharmaservices.com.
Mass spectrometry alone is generally insufficient to distinguish between structural or conformational isomers that possess identical masses biopharmaservices.com. Therefore, chromatographic separation coupled with mass spectrometry is essential for accurate identification and quantification of these isomers biopharmaservices.com. For the enantiomeric separation of amphetamine and methamphetamine, chiral derivatizing agents like (S)-(-)-N-trifluoroacetyl-prolyl chloride (L-TPC) are employed in GC/MS procedures dshs-koeln.de. In LC-MS/MS, while chiral columns can achieve separation, they are often costly and may require dedicated instrumentation restek.com. An alternative approach involves pre-column derivatization followed by analysis on a standard reversed-phase C18 column, which can provide effective separation without the need for specialized chiral columns restek.com. The ability to differentiate between d- and l-isomers is particularly important in forensic and clinical toxicology, as the d-forms often have different pharmacological activities and origins (e.g., illicit use vs. prescription medication or metabolism of other drugs) dshs-koeln.deaegislabs.com.
Matrix effects are a prevalent issue in the analysis of this compound in biological samples. These effects occur when co-eluting components from the biological matrix, such as proteins, phospholipids, and carbohydrates, interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or, less commonly, signal enhancement americanpharmaceuticalreview.comutak.comeijppr.com. Phospholipids, in particular, are a significant source of imprecision in quantitative LC-MS/MS analyses, causing ion suppression americanpharmaceuticalreview.com.
Various strategies are employed to mitigate matrix effects:
Sample Dilution: Simple dilution of samples can reduce the concentration of interfering matrix components, thereby lessening their impact utak.comnih.govchromatographyonline.com.
Improved Sample Clean-up: Enhancing sample preparation techniques is crucial. Switching from direct injection or protein precipitation to more rigorous methods like Solid Phase Extraction (SPE) can significantly reduce matrix interferences gcms.czamericanpharmaceuticalreview.comeijppr.com. Online SPE, when coupled with LC-MS, has been shown to effectively remove interferences from urine, leading to increased analytical sensitivity gcms.cz.
Chromatographic Optimization: Adjusting chromatographic conditions to ensure the analyte peak is well-separated from co-eluting matrix components can minimize ion suppression or enhancement eijppr.com.
Internal Standards: The use of stable isotope-labeled internal standards is a common and effective approach to compensate for matrix effects. These standards behave similarly to the analyte during sample processing and ionization, allowing for correction of signal variability caused by the matrix researchgate.netchromatographyonline.com.
Chemical Filtration: Advanced methods, such as those utilizing zirconium atoms to selectively bind and remove phospholipids, can effectively separate these common interferents even from hydrophobic analytes americanpharmaceuticalreview.com.
Matrix Matching and Standard Additions: Preparing calibration standards in a matrix similar to the actual samples (matrix matching) or adding known amounts of the target analyte directly to the samples (standard additions) can help account for matrix effects by ensuring the calibration curve is generated under conditions that closely mimic the sample environment chromatographyonline.com.
These advancements and careful methodological considerations are vital for achieving robust, accurate, and precise analytical detection of this compound and its related compounds in complex biological matrices.
Future Directions in Fencamine Research
Elucidation of Detailed Molecular Interactions and Binding Mechanisms
Future research on Fencamine aims to precisely map its molecular interactions and binding mechanisms, particularly with the dopamine (B1211576) transporter. Advanced techniques such as molecular docking and molecular dynamics simulations are critical for understanding how this compound interacts with its biological targets at an atomic level nih.govcambridgemedchemconsulting.comnih.gov. These studies can provide insights into the specific residues involved in binding and the conformational changes induced upon ligand interaction. Given that this compound is an indirect dopamine agonist, a detailed understanding of its interaction with the dopamine transporter is paramount to elucidating its mechanism of action and potentially designing more selective or potent analogs . Furthermore, investigating the role of this compound's stereochemistry in its selective interactions with proteins and receptors could reveal differential binding affinities and biological effects, a common consideration for chiral substances in biological systems oup.com.
Exploration of Novel and Sustainable Synthetic Pathways
The current synthesis of this compound involves established chemical reactions such as the Diels-Alder reaction, followed by reduction and ethylation steps wikipedia.org. However, the pharmaceutical industry is increasingly prioritizing sustainable practices and green chemistry principles in drug manufacturing researchgate.net. Future research will focus on exploring novel and environmentally friendly synthetic pathways for this compound. This includes investigating alternative reagents, catalysts, and reaction conditions that minimize waste generation, reduce energy consumption, and utilize renewable resources. The development of more efficient and sustainable synthetic routes could lead to a more cost-effective and environmentally responsible production of this compound, aligning with broader efforts in green chemistry within pharmaceutical synthesis researchgate.net.
Advanced Computational Modeling for Chemical and Biological Prediction
Advanced computational modeling is set to play a pivotal role in accelerating this compound research. Computational chemistry techniques, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, are indispensable for predicting drug-target interactions and optimizing drug candidates nih.govbiojournals.us. These methods can be employed to design novel this compound analogs with improved specificity or potency by identifying favorable structural modifications. Furthermore, advanced computational models, incorporating machine learning and high-performance computing, can predict the chemical and biological properties of this compound and its derivatives, including potential efficacy and toxicity profiles numberanalytics.comresearchgate.net. Such predictive capabilities enhance the precision of drug design, reduce development costs, and improve the effectiveness of tailored therapies biojournals.us. Computational models can also contribute to understanding disease mechanisms and predicting patient responses to treatment mdpi.com.
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Activity
The integration of multi-omics data represents a significant future direction for comprehensively understanding this compound's biological activity. Multi-omics approaches combine data from various biological levels, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of complex biological systems mdpi.comnih.govbiobide.comnih.govgenedata.com. For this compound, this could involve analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in response to its administration. This integrated analysis moves beyond single-omics studies to reveal intricate molecular mechanisms, identify potential disease subtypes that might respond to this compound, predict treatment outcomes, and decipher mechanisms of drug resistance mdpi.combiobide.comgenedata.com. While challenges exist in data analysis complexity and standardization, the future holds promise for leveraging artificial intelligence and advanced computational techniques to integrate multi-omics data for a more rounded understanding of this compound's effects biobide.com. This comprehensive approach can lead to a deeper understanding of how this compound influences cellular processes and its broader biological impact.
Q & A
Basic: What methodological frameworks are critical for designing a robust study on Fencamine’s neuropharmacological effects?
Answer:
Adopt the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to ensure alignment with scientific and ethical standards . For example:
- Feasibility: Validate access to this compound analogs and analytical tools (e.g., HPLC for metabolite quantification) .
- Ethical: Obtain institutional approval for in vivo studies, addressing compound toxicity and humane endpoints .
- Precision: Define dependent variables (e.g., dopamine release) and controls (e.g., saline/vehicle groups) .
Basic: How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?
Answer:
Use a three-phase approach :
Absorption/Distribution: Administer radiolabeled this compound via IV/IP routes; quantify plasma/tissue concentrations via LC-MS .
Metabolism: Identify primary metabolites using hepatic microsomal assays paired with GC-MS .
Elimination: Measure urinary/fecal excretion rates over 72 hours in metabolic cages .
Table 1: Example Parameters
| Parameter | Method | Validation Criteria (ICH Guidelines) |
|---|---|---|
| LOD (Limit of Detection) | LC-MS calibration curve | Signal-to-noise ratio ≥ 3:1 |
| Half-life (t½) | Non-compartmental analysis (NCA) | R² ≥ 0.95 for decay curve |
Advanced: How to resolve contradictions in reported dopaminergic effects of this compound across studies?
Answer:
Apply triangulation :
- Methodological: Compare results from microdialysis (in vivo) vs. voltammetry (ex vivo) to isolate technical artifacts .
- Statistical: Conduct sensitivity analysis to assess confounding variables (e.g., dose purity, strain-specific metabolism) .
- Theoretical: Reconcile discrepancies using receptor-binding assays (e.g., D1/D2 receptor affinity ratios) .
Advanced: What strategies optimize synthesis protocols for this compound derivatives while ensuring reproducibility?
Answer:
- Reaction Optimization: Use a Box-Behnken design to test variables (temperature, solvent polarity, catalyst load) .
- Purification: Validate column chromatography conditions (e.g., silica gel vs. reverse-phase) with NMR purity ≥ 95% .
- Documentation: Adhere to Pharmaceutical Research Instructions for reporting synthetic yields, stereochemical outcomes, and impurity profiles .
Advanced: How to address data reliability challenges in behavioral studies involving this compound?
Answer:
- Bias Mitigation: Implement double-blinding for drug administration and outcome assessment .
- Data Validation: Use parallel behavioral assays (e.g., open-field test and elevated plus maze) to cross-verify anxiolytic/stimulant effects .
- Sample Size: Calculate power a priori (α=0.05, β=0.2) using pilot data on effect sizes .
Advanced: What statistical approaches are recommended for non-normal distributions in this compound toxicity data?
Answer:
- Non-Parametric Tests: Use Kruskal-Wallis for multi-group comparisons (e.g., organ toxicity scores) .
- Transformations: Apply Box-Cox to normalize skewed dose-response data .
- Multivariate Analysis: Conduct PCA to disentangle covarying toxicity markers (e.g., AST/ALT ratios) .
Basic: How to ensure methodological transparency in reporting this compound’s neurochemical interactions?
Answer:
- Reagent Specificity: Disclose antibody/clone numbers in Western blot assays for dopamine transporters .
- Data Availability: Deposit raw electrophysiology traces in repositories (e.g., Zenodo) per FAIR principles .
- Conflict Checks: Declare all synthetic routes and purity thresholds to avoid reproducibility crises .
Advanced: What longitudinal designs are suitable for studying this compound-induced neuroadaptation?
Answer:
- Time-Series Analysis: Collect brain tissue at intervals (e.g., 7, 14, 21 days) for RNA-seq profiling of reward pathways .
- Mixed Models: Account for intra-subject variability in locomotor sensitization assays .
- Termination Criteria: Predefine endpoints (e.g., 30% weight loss) to comply with ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
